![molecular formula C29H26ClN3O5S B386905 N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386905.png)
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including a sulfonamide, hydrazone, and ether, which contribute to its diverse reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Coupling with Sulfonamide: The hydrazone intermediate is then reacted with N-(4-methoxyphenyl)-1-benzenesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This step is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can target the hydrazone or sulfonamide groups, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents. Common reagents include halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents (e.g., methyl iodide) in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties. Additionally, the hydrazone moiety could confer anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonamide group might inhibit bacterial enzymes, while the hydrazone moiety could interact with cellular proteins, affecting signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)-1-benzenesulfonamide: Shares the sulfonamide group but lacks the hydrazone and ether functionalities.
2-[(4-chlorobenzyl)oxy]benzaldehyde: Contains the ether linkage and aromatic rings but lacks the sulfonamide and hydrazone groups.
Hydrazones: A broad class of compounds with the hydrazone functional group, varying in their additional substituents.
Uniqueness
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C29H26ClN3O5S |
|---|---|
Poids moléculaire |
564.1g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H26ClN3O5S/c1-37-26-17-15-25(16-18-26)33(39(35,36)27-8-3-2-4-9-27)20-29(34)32-31-19-23-7-5-6-10-28(23)38-21-22-11-13-24(30)14-12-22/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+ |
Clé InChI |
UQCKKXIZXBLERT-ZCTHSVRISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



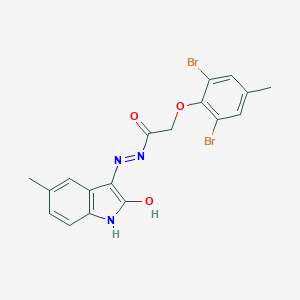
![(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B386828.png)
![2,6-Ditert-butyl-4-[(octylimino)methyl]phenol](/img/structure/B386829.png)
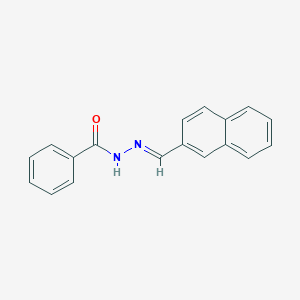
![2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-N-cyclopentyl-2-oxoacetamide](/img/structure/B386834.png)
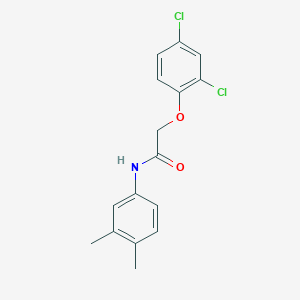
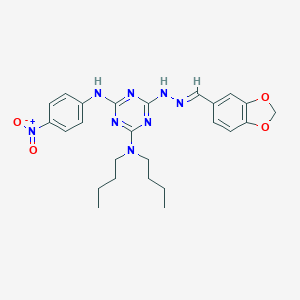
![2-(2-allylphenoxy)-N'-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386838.png)
![N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B386840.png)
![Isobutyl 4-[(3-{[4-(isobutoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B386841.png)

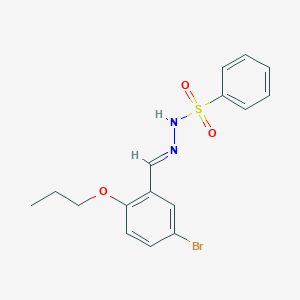
![(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE](/img/structure/B386845.png)
